molecular formula C13H10F2O B14766063 3,4-Difluoro-4'-methoxybiphenyl

3,4-Difluoro-4'-methoxybiphenyl

Cat. No.: B14766063
M. Wt: 220.21 g/mol
InChI Key: GYBIISSDQGGHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-4’-methoxybiphenyl: is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two fluorine atoms attached to the 3rd and 4th positions of one benzene ring and a methoxy group attached to the 4th position of the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3,4-Difluoro-4’-methoxybiphenyl typically begins with commercially available starting materials such as 3,4-difluorobenzene and 4-methoxyphenylboronic acid.

    Suzuki Coupling Reaction: The most common method for synthesizing this compound is through a Suzuki coupling reaction. This involves the reaction of 3,4-difluorobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 80-100°C) for several hours.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain pure 3,4-Difluoro-4’-methoxybiphenyl.

Industrial Production Methods: Industrial production of 3,4-Difluoro-4’-methoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,4-Difluoro-4’-methoxybiphenyl can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding biphenyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.

Major Products:

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of 3,4-difluoro-4’-formylbiphenyl.

    Reduction: Formation of 3,4-difluoro-4’-hydroxybiphenyl.

Scientific Research Applications

Chemistry:

    Synthesis of Advanced Materials: 3,4-Difluoro-4’-methoxybiphenyl is used as a building block in the synthesis of advanced materials, including liquid crystals and organic semiconductors.

Biology:

    Biological Probes: The compound is utilized in the development of fluorescent probes for biological imaging and diagnostics.

Medicine:

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Polymer Chemistry: The compound is used in the production of specialty polymers with enhanced properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-methoxybiphenyl involves its interaction with specific molecular targets. The fluorine atoms and methoxy group influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    3,4-Difluorobiphenyl: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Methoxybiphenyl: Lacks the fluorine atoms, affecting its electronic properties and reactivity.

    3,4-Dichloro-4’-methoxybiphenyl: Contains chlorine atoms instead of fluorine, leading to different chemical behavior.

Uniqueness: 3,4-Difluoro-4’-methoxybiphenyl is unique due to the presence of both fluorine atoms and a methoxy group, which impart distinct electronic and steric effects. These features make it valuable in various applications, including material science and pharmaceuticals.

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

1,2-difluoro-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3

InChI Key

GYBIISSDQGGHSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.